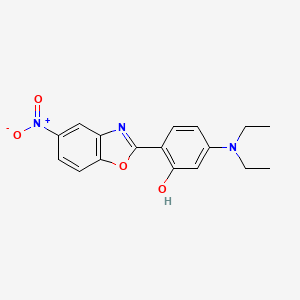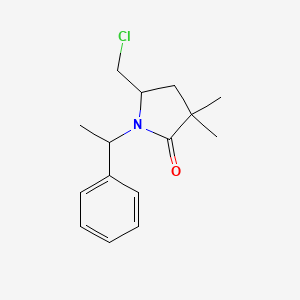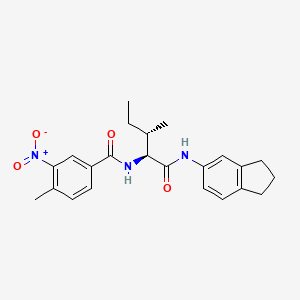
3-(Diethylamino)-6-(5-nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethylamino)-6-(5-nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by its complex structure, which includes a nitro group, a benzoxazole moiety, and a diethylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-6-(5-nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method involves the condensation of a benzoxazole derivative with a diethylamino-substituted cyclohexadienone under acidic or basic conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to ensure efficient production while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Benzoxazoles: Substitution reactions yield various substituted benzoxazole compounds.
Applications De Recherche Scientifique
3-(Diethylamino)-6-(5-nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Diethylamino)-6-(5-nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole structures but different substituents.
Nitroaromatic Compounds: Compounds containing nitro groups attached to aromatic rings.
Diethylamino Substituted Compounds: Compounds with diethylamino groups attached to various aromatic or heterocyclic systems.
Uniqueness
3-(Diethylamino)-6-(5-nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzoxazole moiety, nitro group, and diethylamino group makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
644997-70-6 |
|---|---|
Formule moléculaire |
C17H17N3O4 |
Poids moléculaire |
327.33 g/mol |
Nom IUPAC |
5-(diethylamino)-2-(5-nitro-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C17H17N3O4/c1-3-19(4-2)11-5-7-13(15(21)10-11)17-18-14-9-12(20(22)23)6-8-16(14)24-17/h5-10,21H,3-4H2,1-2H3 |
Clé InChI |
VQJPVFGZSMZWPY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Dimethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12589169.png)
![Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)-](/img/structure/B12589170.png)
![1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene](/img/structure/B12589171.png)


![2-(4-Chlorophenyl)-2-[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,3-dihydro-1,4-benzodiazepin-4-yl]acetic acid](/img/structure/B12589183.png)
![N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12589193.png)
![4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12589196.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide](/img/structure/B12589229.png)
![Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12589237.png)
![4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid](/img/structure/B12589245.png)

